molecular formula C8H17Cl2N3 B13322907 4-(Dimethylamino)piperidine-4-carbonitrile dihydrochloride

4-(Dimethylamino)piperidine-4-carbonitrile dihydrochloride

Cat. No.: B13322907
M. Wt: 226.14 g/mol
InChI Key: WSCGUFDJCYPMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)piperidine-4-carbonitrile dihydrochloride is a chemical compound with the molecular formula C8H15N3·2HCl It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a dimethylamino group and a carbonitrile group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)piperidine-4-carbonitrile dihydrochloride typically involves the reaction of piperidine with dimethylamine and a cyanating agent. One common method includes the following steps:

    Formation of the Intermediate: Piperidine is reacted with dimethylamine in the presence of a suitable catalyst to form 4-(Dimethylamino)piperidine.

    Cyanation: The intermediate is then treated with a cyanating agent, such as cyanogen bromide, to introduce the carbonitrile group, resulting in 4-(Dimethylamino)piperidine-4-carbonitrile.

    Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)piperidine-4-carbonitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 4-(Dimethylamino)piperidine-4-carbonitrile.

    Reduction: Primary amines derived from the reduction of the carbonitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)piperidine-4-carbonitrile dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the modulation of neurotransmitter systems.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)piperidine-4-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonitrile group can act as a nucleophile in various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)piperidine: Lacks the carbonitrile group, resulting in different chemical reactivity.

    4-Piperidinecarbonitrile: Lacks the dimethylamino group, affecting its interaction with biological targets.

    N,N-Dimethylpiperidine: Similar structure but without the carbonitrile group.

Uniqueness

4-(Dimethylamino)piperidine-4-carbonitrile dihydrochloride is unique due to the presence of both the dimethylamino and carbonitrile groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C8H17Cl2N3

Molecular Weight

226.14 g/mol

IUPAC Name

4-(dimethylamino)piperidine-4-carbonitrile;dihydrochloride

InChI

InChI=1S/C8H15N3.2ClH/c1-11(2)8(7-9)3-5-10-6-4-8;;/h10H,3-6H2,1-2H3;2*1H

InChI Key

WSCGUFDJCYPMNQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCNCC1)C#N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.